molecular formula C13H27NO2Si B12631677 Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 919286-41-2

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate

Katalognummer: B12631677
CAS-Nummer: 919286-41-2
Molekulargewicht: 257.44 g/mol
InChI-Schlüssel: ZBAUGPDTKNRYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trimethylsilyl group. One common method involves the use of a pyrrolidine precursor, which is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

919286-41-2

Molekularformel

C13H27NO2Si

Molekulargewicht

257.44 g/mol

IUPAC-Name

methyl 2-butyl-5-trimethylsilylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H27NO2Si/c1-6-7-8-11-9-10-12(17(3,4)5)14(11)13(15)16-2/h11-12H,6-10H2,1-5H3

InChI-Schlüssel

ZBAUGPDTKNRYDX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCC(N1C(=O)OC)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.